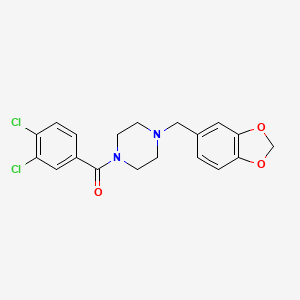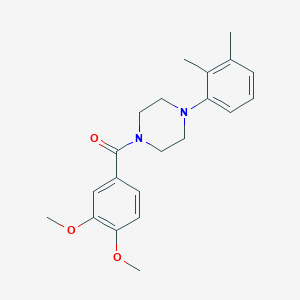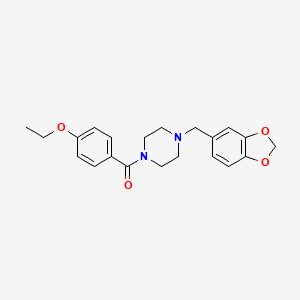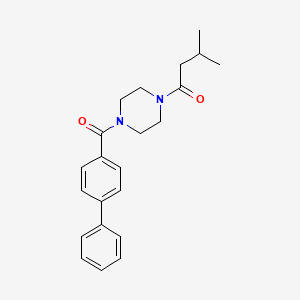![molecular formula C18H14N2O5S2 B3467263 3-(1,3-benzodioxol-5-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B3467263.png)
3-(1,3-benzodioxol-5-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide, also known as BMB-475756, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to modulate the immune response and could potentially be used to treat autoimmune diseases.
Mécanisme D'action
3-(1,3-benzodioxol-5-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide exerts its effects by inhibiting specific enzymes and signaling pathways in cells. In oncology, this compound inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In neurology, this compound inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In immunology, this compound inhibits the activity of the enzyme phosphodiesterase 4, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In oncology, this compound inhibits cancer cell growth and induces apoptosis, or programmed cell death. In neurology, this compound increases acetylcholine levels in the brain, which can improve cognitive function. In immunology, this compound modulates the immune response and can reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzodioxol-5-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. However, this compound also has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide. In oncology, further studies are needed to determine the efficacy of this compound in combination with other cancer treatments. In neurology, further studies are needed to determine the potential of this compound for the treatment of neurodegenerative diseases. In immunology, further studies are needed to determine the potential of this compound for the treatment of autoimmune diseases. Additionally, further studies are needed to optimize the synthesis method of this compound to improve its availability and reduce its cost.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways in cells, which can have various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has some limitations. Further research is needed to determine the full potential of this compound for therapeutic applications.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c1-27(22,23)12-4-5-13-16(9-12)26-18(19-13)20-17(21)7-3-11-2-6-14-15(8-11)25-10-24-14/h2-9H,10H2,1H3,(H,19,20,21)/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQJVSOQVJAJN-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {2-[(3,4-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3467192.png)



![(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B3467202.png)
![4-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B3467210.png)





![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B3467268.png)
![ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467270.png)
